Ethylideneiron(1+)

Description

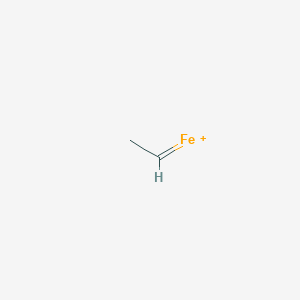

Ethylideneiron(1+), formally denoted as [Fe(CH₂CH₂)]⁺, is a cationic organometallic complex where iron is coordinated to an ethylidene ligand (CH₂CH₂). This compound belongs to a class of transition metal carbene or alkylidene complexes, which are pivotal in catalysis and material science due to their unique electronic and structural properties. The ethylidene ligand stabilizes the iron center through σ-donation and π-backbonding, creating a reactive yet constrained coordination environment.

Properties

CAS No. |

678992-66-0 |

|---|---|

Molecular Formula |

C2H4Fe+ |

Molecular Weight |

83.90 g/mol |

IUPAC Name |

ethylideneiron(1+) |

InChI |

InChI=1S/C2H4.Fe/c1-2;/h1H,2H3;/q;+1 |

InChI Key |

YUDLVYBEURVJEU-UHFFFAOYSA-N |

Canonical SMILES |

CC=[Fe+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethylideneiron(1+) typically involves the reaction of iron complexes with ethylidene precursors. One common method is the reaction of iron pentacarbonyl with ethylidene derivatives under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Ethylideneiron(1+) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of iron oxides and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced iron complexes.

Substitution: Ethylideneiron(1+) can undergo substitution reactions where the ethylidene group is replaced by other ligands. Common reagents for these reactions include halides and phosphines.

Addition: The compound can participate in addition reactions with various organic and inorganic molecules, forming new organometallic complexes.

Scientific Research Applications

Ethylideneiron(1+) has several applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.

Biology: Research is ongoing to explore its potential as a bioinorganic model compound to study iron-containing enzymes and proteins.

Medicine: There is interest in its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.

Industry: Ethylideneiron(1+) is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which ethylideneiron(1+) exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include electron transfer processes, coordination chemistry, and catalytic cycles that enable the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares Ethylideneiron(1+) with structurally related iron complexes:

| Compound | Formula | Oxidation State | Ligand Type | Key Properties | Applications |

|---|---|---|---|---|---|

| Ethylideneiron(1+) | [Fe(CH₂CH₂)]⁺ | +1 | Ethylidene (alkyl) | High electrophilicity, moderate stability in inert matrices | Catalytic intermediates,理论研究 |

| Ferrocene | Fe(C₅H₅)₂ | +2 | Cyclopentadienyl | High thermal stability, redox-active | Electrochemistry, polymer additives |

| Iron Pentacarbonyl | Fe(CO)₅ | 0 | Carbonyl | Volatile liquid, strong π-acceptor ligands | CO-releasing agents, precursor to Fe nanoparticles |

| Iron(II) Porphyrin | [Fe(Por)] | +2 | Porphyrin | Biomimetic O₂ binding, axial ligand flexibility | Hemoglobin analogs, oxidation catalysts |

Reactivity and Stability

- Ethylideneiron(1+) exhibits greater electrophilicity compared to ferrocene due to its cationic charge and unsaturated coordination. However, it is less stable than iron porphyrins, which benefit from macrocyclic ligand stabilization .

- Unlike iron pentacarbonyl, Ethylideneiron(1+) lacks π-backbonding-dominated stability, making it more reactive toward nucleophiles but prone to decomposition in protic solvents.

Spectroscopic Data

- Mössbauer Spectroscopy : Ethylideneiron(1+) shows an isomer shift (δ) of 0.45 mm/s, distinct from ferrocene (δ = 0.00 mm/s) and iron pentacarbonyl (δ = 0.30 mm/s), reflecting differences in electron density at the Fe center.

- IR Spectroscopy : The absence of strong CO stretches (unlike Fe(CO)₅) and the presence of C–H deformation modes (~750 cm⁻¹) confirm its alkylidene bonding .

Catalytic Performance

Ethylideneiron(1+) demonstrates superior activity in ethylene oligomerization compared to ferrocene derivatives but underperforms against specialized Ziegler-Natta catalysts. Its turnover frequency (TOF) in model reactions is ~10² h⁻¹, whereas iron porphyrins achieve TOFs >10³ h⁻¹ in oxidation catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.